Ambiguine

Antimicrobial Antibacterial Natural Products

Critical identity conflict exists for 'Ambiguine' (CAS 68388-52-3). Major databases index this as an aconitane diterpenoid alkaloid (C28H45NO8). Published antibacterial activity (MIC 1.0-7.5 µM) refers to hapalindole-type ambiguines from *Fischerella ambigua*. These structures are not interchangeable. - **For aconitane research**: This product matches CAS 68388-52-3. - **For hapalindole alkaloids**: Do not order this CAS; source specific Ambiguine A/H/P via isolation or custom synthesis. - **For biosynthesis studies**: Refer to *Fischerella* UTEX 1903 genomic DNA (42 kbp *amb* cluster), not this small molecule.

Molecular Formula C28H45NO8
Molecular Weight 523.7 g/mol
CAS No. 68388-52-3
Cat. No. B12290726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbiguine
CAS68388-52-3
Molecular FormulaC28H45NO8
Molecular Weight523.7 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)OC)O)OC)O)CCOC
InChIInChI=1S/C28H45NO8/c1-7-29-14-25(10-11-33-3)9-8-19(31)27-17-12-16-18(34-4)13-26(36-6,20(17)21(16)37-15(2)30)28(32,24(27)29)23(35-5)22(25)27/h16-24,31-32H,7-14H2,1-6H3
InChIKeyPZQUJIBUDVFDII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ambiguine Identity Verification and Sourcing


Ambiguine (CAS 68388-52-3) is a natural product with a critical identity ambiguity in chemical databases. It is indexed as a diterpenoid alkaloid of the aconitane class, with molecular formula C28H45NO8 and a complex hexacyclic scaffold . However, the name 'ambiguine' primarily refers to a well-characterized family of hapalindole-type indole alkaloids (e.g., Ambiguine A, H, P) produced by the cyanobacterium Fischerella ambigua, which have demonstrated potent antibacterial activity (MICs from 1.0 µM to 7.5 µM) [1]. This fundamental identity disconnect must be resolved before any scientific procurement or selection.

1

CAS 68388-52-3 is indexed as an aconitane diterpenoid alkaloid in major databases.

2

Published bioactivity and synthesis data refer exclusively to hapalindole-type ambiguines.

3

Confirm the chemical scaffold and source documentation before any procurement decision.

Ambiguine Identity Ambiguity Risk Mitigation


Generic substitution for this CAS number is not possible due to a critical identity conflict in major chemical databases. The indexed structure (CAS 68388-52-3) is a complex aconitane alkaloid , while the vast majority of published biological and synthetic research pertains to the hapalindole-type 'ambiguines' (e.g., Ambiguine A, H, P, G) [1]. Attempting to substitute one for the other based solely on the name 'Ambiguine' would introduce significant experimental error, leading to false biological activity results or failed synthetic applications. Quantitative activity data (e.g., MICs) exist only for the hapalindole-type ambiguines, not for the aconitane-derivative [1], making cross-study data application invalid.

Factor
Indexed Structure (CAS 68388-52-3)
Published Ambiguine Research
Core Scaffold
Aconitane hexacyclic alkaloid
Hapalindole indole alkaloid
Antibacterial Data
No published MIC values
MICs 1.0–7.5 µM reported
Synthetic Access
No scalable route published
Gram-scale synthesis for (+)-Ambiguine H

Ambiguine Performance Evidence Analysis


Antimicrobial Potency of Hapalindole Ambiguines

The hapalindole-type ambiguines demonstrate potent, quantifiable in vitro antibacterial activity. Ambiguine A isonitrile exhibits an MIC of 1.0 µM against Bacillus anthracis [1]. Ambiguine K isonitrile and Ambiguine M isonitrile show MICs of 6.6 µM and 7.5 µM, respectively, against Mycobacterium tuberculosis [1]. This activity profile is a key differentiator for the hapalindole family, though not directly transferable to the CAS-indexed aconitane alkaloid.

Antibacterial MICs
Cross-study comparable
Ambiguine A isonitrile: 1.0 µM (B. anthracis)
Ambiguine K: 6.6 µM, Ambiguine M: 7.5 µM (M. tuberculosis)
Supports antimicrobial screening context
Hapalindole-type attribution required; not transferable to aconitane CAS form
Antimicrobial Antibacterial Natural Products Infectious Disease Drug Discovery

Biosynthetic Distinction via the amb Gene Cluster

A 42 kbp biosynthetic gene cluster, designated 'amb', has been identified and characterized in Fischerella ambigua UTEX1903 [1]. This cluster encodes 32 proteins and is responsible for the production of hapalindole-type ambiguines. Comparative bioinformatic analysis reveals that the amb cluster is genetically distinct from the gene clusters responsible for the related welwitindolinone and hapalindole alkaloids [2]. This genetic basis provides a definitive, measurable distinction for the hapalindole-type ambiguines, a level of characterization entirely absent for the aconitane-derivative indexed under CAS 68388-52-3.

Biosynthetic Gene Cluster
Direct head-to-head comparison
42 kbp amb cluster (32 genes) genetically distinct from wel and hpi clusters
Genetic discriminator for hapalindole-type producers
No genomic characterization available for aconitane CAS 68388-52-3
Biosynthesis Genomics Enzymology Natural Products Chemistry Metabolic Engineering

Scalable Synthesis of (+)-Ambiguine H

A practical, scalable route for the total synthesis of the hapalindole-type alkaloid (+)-Ambiguine H has been established, demonstrating gram-scale access to this complex natural product [1]. This synthesis, achieved via an eight-step, protecting-group-free route, provides a quantifiable and reproducible chemical process for obtaining this specific compound for research. No comparable synthetic route exists for the aconitane alkaloid indexed under CAS 68388-52-3, representing a significant practical and economic barrier to its use.

Scalable Total Synthesis
Class-level inference
Gram-scale, eight-step synthesis of (+)-Ambiguine H achieved
Synthetic access supports research procurement
No synthetic route reported for the indexed aconitane alkaloid
Total Synthesis Medicinal Chemistry Organic Synthesis Process Chemistry Chemical Biology

Ambiguine Application Scenarios


Sourcing Hapalindole Ambiguines for Antibacterial Leads

This scenario applies exclusively to hapalindole-type ambiguines (e.g., Ambiguine A, K, M isonitriles) with established MIC values against B. anthracis (1.0 µM) and M. tuberculosis (6.6-7.5 µM) [1]. Researchers must source these compounds from natural product isolation facilities or chemical synthesis labs, not from suppliers offering the generic 'Ambiguine' with CAS 68388-52-3.

Amb Gene Cluster as a Biosynthetic Marker

For studies focused on the biosynthesis of complex cyanobacterial alkaloids, the 42 kbp 'amb' gene cluster is the key identifier [1]. This scenario involves genomic DNA from Fischerella ambigua UTEX 1903 or other validated strains, not the small molecule itself. It provides a genetic tool for discovery and engineering of this compound class, distinct from the misidentified CAS entry.

Ambiguine H Model for Indole Alkaloid Synthesis

In methodology development for total synthesis, the established route to (+)-Ambiguine H serves as a benchmark for constructing complex, polycyclic indole alkaloids [1]. This application requires the specific hapalindole scaffold and validated intermediates. The aconitane alkaloid (CAS 68388-52-3) is irrelevant to this research area.

Application
Selection Property
Validation Focus
Antibacterial research studies
Hapalindole-type ambiguine identity
MIC confirmation against target strains
Cyanobacterial alkaloid biosynthesis
Presence of amb gene cluster
Genome sequence and cluster annotation review
Indole alkaloid total synthesis methodology
Ambiguine H synthetic route availability
Intermediate characterization and scalability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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